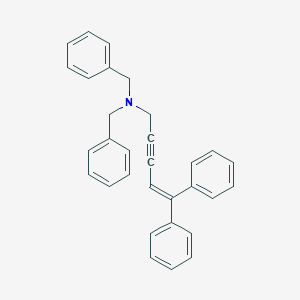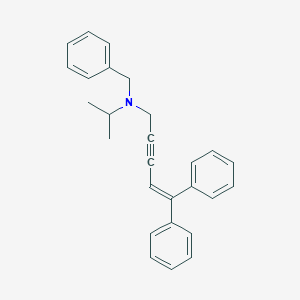![molecular formula C16H8F4N4OS B286674 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286674.png)
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazoles, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that it exerts its biological activities by targeting different signaling pathways. For example, it has been reported to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Moreover, it has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting different signaling pathways. Moreover, it has also been reported to exhibit anti-inflammatory and anti-microbial properties. However, further studies are needed to fully understand its effects on different biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic properties. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a promising candidate for drug development. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions that can be explored in the field of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to further investigate its mechanism of action and its effects on different biological systems. Moreover, it can also be used as a lead compound for drug development against different diseases such as cancer, inflammation, and infections. Furthermore, its potential toxicity and side effects need to be evaluated in preclinical studies before its use in clinical trials.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of triethylamine to form the corresponding 4-(2,3,4,5-tetrafluorophenyl)hydrazine. This intermediate is then reacted with 2-chloro-1,3-thiazole to give 3-(4-methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Scientific Research Applications
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biological activities. Several studies have reported its anti-cancer properties against different cancer cell lines such as breast, colon, and lung cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting different signaling pathways. Moreover, it has also been reported to exhibit anti-inflammatory and anti-microbial properties.
properties
Molecular Formula |
C16H8F4N4OS |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F4N4OS/c1-25-8-4-2-7(3-5-8)14-21-22-16-24(14)23-15(26-16)9-6-10(17)12(19)13(20)11(9)18/h2-6H,1H3 |
InChI Key |
ZXXLBLHVCRUYMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)

![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)
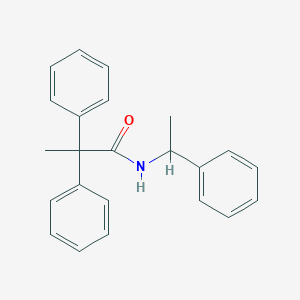

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)
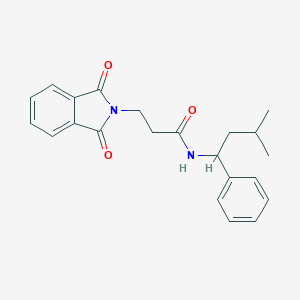

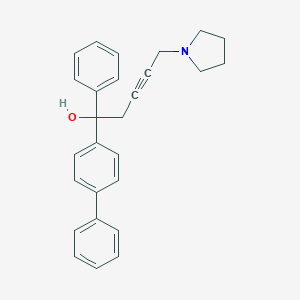
![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)

